1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a propyl group at position 4 and a 3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl chain at position 1. Its molecular formula is C24H28N6O3S, with a molecular weight of 480.6 g/mol . However, detailed physicochemical properties (e.g., melting point, solubility) and biological activity data remain unreported in the available literature.
Properties
IUPAC Name |
12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-19(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-4-6-18(33-2)7-5-17/h4-7,10,16H,3,8-9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIJVLEJDBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins. This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also leads to the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.
Biological Activity
Overview
The compound 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential therapeutic applications. Its complex structure includes a piperazine ring and various functional groups that may influence its biological activity.
Chemical Structure
The compound's IUPAC name indicates a multi-functional structure:
- Piperazine Ring : A common motif in pharmacologically active compounds.
- Methoxyphenyl Group : Potentially enhances lipophilicity and receptor binding.
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core : A heterocyclic structure known for diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is hypothesized to act as either an agonist or antagonist at various targets including serotonin and dopamine receptors. This modulation can influence neurotransmitter release and uptake, which is critical in the treatment of neurological disorders such as depression and anxiety.
Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a significant role in these effects. The presence of the piperazine moiety may enhance the binding affinity to serotonin receptors, thereby increasing serotonin availability in the synaptic cleft.
Neuroprotective Properties
Studies have suggested that derivatives of thieno[2,3-e][1,2,4]triazole compounds can provide neuroprotection against oxidative stress. The antioxidant properties of the methoxy group may contribute to this effect by scavenging free radicals and reducing neuronal damage.
Antipsychotic Activity
Similar compounds have shown potential antipsychotic effects through dopamine receptor antagonism. The structural features of this compound suggest a possible interaction with D2 dopamine receptors, which are critical targets for antipsychotic drugs.
Case Studies
- Animal Model Studies : In a study using rodents, administration of similar thieno-triazole derivatives resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support the hypothesis that such compounds can modulate serotonergic pathways effectively.
- Neuroprotective Study : A study examining the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures demonstrated that these compounds could reduce cell death significantly. This suggests potential therapeutic benefits in conditions like Alzheimer's disease.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant | Serotonin receptor modulation |
| Similar Thieno Derivative | Neuroprotective | Antioxidant activity |
| Piperazine-based Compound | Antipsychotic | Dopamine receptor antagonism |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of triazolopyrimidine derivatives, which are often explored for their bioactivity. Key structural analogues include:
Functional and Pharmacological Insights
Piperazine Substituents: The 4-methoxyphenylpiperazine group is a common pharmacophore in CNS-targeting agents (e.g., aripiprazole analogs) . Its para-methoxy configuration may enhance π-π stacking interactions with receptors compared to the meta-isomer .
Core Modifications: The thieno-triazolo-pyrimidinone core distinguishes this compound from simpler pyrazolotriazolopyrimidines (e.g., compounds in ). The thiophene ring may enhance electron delocalization, affecting redox properties or metabolic pathways.
Synthetic Challenges: Unlike pyrazolotriazolopyrimidines, which undergo isomerization under specific conditions , the thieno-triazolo-pyrimidinone scaffold is more rigid, possibly conferring greater stability but complicating synthetic modifications.
Research Findings and Limitations
- Bioactivity Gaps: No direct studies on the compound’s biological activity are available.
- Comparative Data : The 3-methoxy isomer may exhibit weaker receptor binding due to suboptimal positioning of the methoxy group for hydrogen bonding or steric interactions.
- Physicochemical Data : Critical parameters (e.g., logP, pKa) are absent, limiting pharmacokinetic predictions.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with heterocyclic precursors like thieno-triazolo-pyrimidine cores. Key steps include:
- Condensation reactions to introduce the piperazine moiety (e.g., coupling 4-(4-methoxyphenyl)piperazine with a keto-propyl intermediate).
- Heterocyclization to form the thieno[2,3-e]triazolo[4,3-a]pyrimidine scaffold, often using catalysts like palladium or copper iodide under inert conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improve yield and purity .
Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography .
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray crystallography : Resolves stereochemistry and confirms the fused heterocyclic system .
Basic: What initial biological activities are predicted based on structural analogs?
Methodological Answer:
- In vitro assays : Screen for receptor binding (e.g., serotonin 5-HT₁A/2A or dopamine D₂ receptors due to the piperazine moiety) using radioligand displacement assays .
- Anti-inflammatory potential : Test in xylene-induced ear edema models, comparing inhibition rates to reference drugs (e.g., indomethacin) .
- Anticonvulsant activity : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
Advanced: How can synthesis yield and purity be optimized?
Methodological Answer:
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for key coupling steps; CuI in DMF at 70°C reportedly enhances cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >85% yield .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% pure product .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with altered groups (e.g., replace 4-methoxyphenyl with 3-chlorophenyl or benzyl) to assess impact on receptor affinity .
- Bioisosteric replacements : Substitute the thieno-triazolo-pyrimidine core with pyrazolo-pyrimidine and compare IC₅₀ values in enzyme assays .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like phosphodiesterases .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Comparative assays : Test the compound alongside structurally related derivatives (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl analogs) under identical conditions to isolate substituent effects .
- Dose-response studies : Establish EC₅₀/ED₅₀ values across multiple models (e.g., anti-inflammatory vs. anticonvulsant) to identify selectivity .
- Mechanistic profiling : Use RNA sequencing or proteomics to map downstream pathways affected by the compound, clarifying multifunctional roles .
Advanced: What models are suitable for pharmacokinetic studies?
Methodological Answer:
- In vitro ADME :
- Caco-2 cell monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- In vivo PK : Administer IV/PO doses in Sprague-Dawley rats; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .
Advanced: How to investigate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for dipeptidyl peptidase-4) to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified enzymes like PDE5 or COX-2 .
- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify critical interaction residues .
Advanced: How to analyze chemical stability under varying conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks; monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–13) and analyze at 24h intervals; instability at pH <3 suggests acid-sensitive functional groups (e.g., ester linkages) .
- Excipient compatibility : Blend with common excipients (e.g., lactose, PVP) and store at 25°C/60% RH to identify incompatibilities (e.g., Maillard reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
